Lithium;2-(1,3-oxazol-2-yl)acetate
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Overview
Description
Lithium;2-(1,3-oxazol-2-yl)acetate is a chemical compound with the molecular formula C5H5NO3Li. It is a lithium salt of 2-(1,3-oxazol-2-yl)acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(1,3-oxazol-2-yl)acetate typically involves the reaction of 2-(1,3-oxazol-2-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(1,3-oxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles .
Scientific Research Applications
Lithium;2-(1,3-oxazol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to changes in cell function and signal transduction . The lithium ion may also play a role in modulating these effects .
Comparison with Similar Compounds
Similar Compounds
Lithium;2-(1,3-oxazol-2-yl)acetate: is similar to other oxazole derivatives, such as 2-(benzo[d]oxazol-2-yl)aniline and 2-substituted benzoxazole derivatives.
Oxazole Derivatives: These compounds share the oxazole ring structure and exhibit similar chemical reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can influence its chemical and biological properties. This makes it distinct from other oxazole derivatives that do not contain lithium .
Properties
IUPAC Name |
lithium;2-(1,3-oxazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Li/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCKBOEYBVYKQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=COC(=N1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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